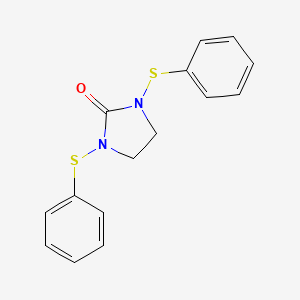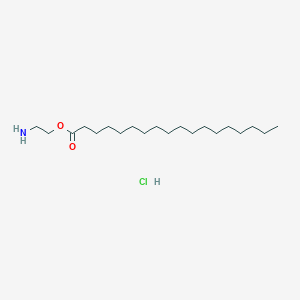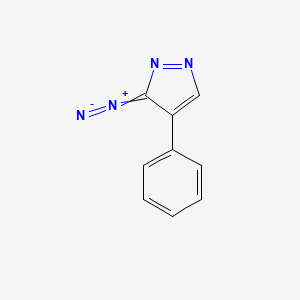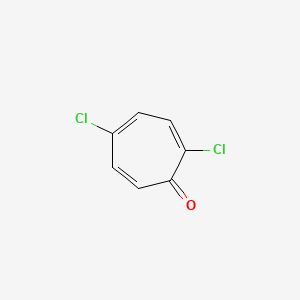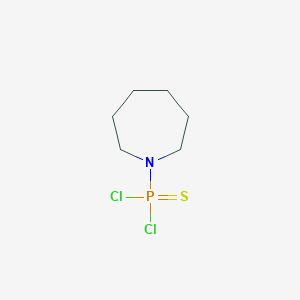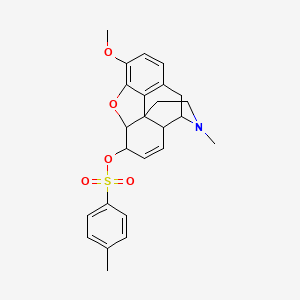
Codeine p-toluenesulfonate ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Codeine p-toluenesulfonate ester is a chemical compound derived from codeine, an opioid analgesic, and p-toluenesulfonic acid. Codeine is commonly used for its pain-relieving and cough-suppressing properties. The esterification with p-toluenesulfonic acid enhances certain chemical properties, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of codeine p-toluenesulfonate ester typically involves the reaction of codeine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction is usually performed in an aprotic solvent, which helps in the formation of the ester bond . The reaction conditions often include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions
Codeine p-toluenesulfonate ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to substitution reactions.
Reduction: The ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted codeine derivatives.
Hydrolysis: Codeine and p-toluenesulfonic acid.
Reduction: Codeine alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Codeine p-toluenesulfonate ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its analgesic and antitussive properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis
Wirkmechanismus
The mechanism of action of codeine p-toluenesulfonate ester involves its interaction with opioid receptors, particularly the mu-opioid receptors. This interaction leads to the inhibition of pain signals and suppression of cough reflexes . The esterification with p-toluenesulfonic acid may alter the pharmacokinetics, potentially enhancing its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Morphine p-toluenesulfonate ester
- Thebaine p-toluenesulfonate ester
- Oripavine p-toluenesulfonate ester
Uniqueness
Codeine p-toluenesulfonate ester is unique due to its specific combination of codeine and p-toluenesulfonic acid, which imparts distinct chemical properties. Compared to other similar compounds, it may offer different pharmacokinetic profiles and therapeutic effects .
Eigenschaften
CAS-Nummer |
22952-79-0 |
|---|---|
Molekularformel |
C25H27NO5S |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
(9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H27NO5S/c1-15-4-7-17(8-5-15)32(27,28)31-21-11-9-18-19-14-16-6-10-20(29-3)23-22(16)25(18,24(21)30-23)12-13-26(19)2/h4-11,18-19,21,24H,12-14H2,1-3H3 |
InChI-Schlüssel |
XIZHBEXHAHWBOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C=CC3C4CC5=C6C3(C2OC6=C(C=C5)OC)CCN4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
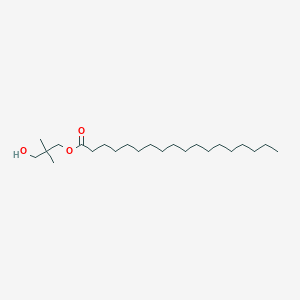
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)


